molecular formula C12H8N2 B034526 1,7-Phenanthroline CAS No. 230-46-6

1,7-Phenanthroline

Cat. No.: B034526
CAS No.: 230-46-6
M. Wt: 180.2 g/mol
InChI Key: OZKOMUDCMCEDTM-UHFFFAOYSA-N
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Description

1,7-Phenanthroline is an organic compound with the chemical formula C₁₂H₈N₂. It is a white crystalline solid commonly used as a ligand in coordination chemistry and analytical chemistry. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical analyses and applications .

Mechanism of Action

Target of Action

1,7-Phenanthroline is a heterocyclic organic compound that primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance to antibiotics and chemotaxis, respectively .

Mode of Action

It is known to interact with its targets, potentially altering their function and leading to changes in the organism’s behavior or viability .

Biochemical Pathways

It has been suggested that it may interfere with the normal functioning of certain biochemical processes, potentially affecting nutrient cycling and impacting the health and fertility of soil . It may also be involved in biological oxidations .

Pharmacokinetics

It is known that the compound is a small molecule, suggesting that it may be readily absorbed and distributed within organisms .

Result of Action

This compound has been found to have an inhibitory effect on the germination and growth of plants . It is also mutagenic in the Ames test using Salmonella typhimurium TA100 in the presence of a rat liver S9 fraction . This suggests that the compound’s action can result in significant molecular and cellular effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other chemicals in the environment. Additionally, factors such as temperature, pH, and the presence of certain ions can influence the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

1,7-Phenanthroline has been found to interact with various enzymes and proteins. For instance, it has been used to form complexes with copper (II), which have shown interesting biochemical properties . These complexes have demonstrated a higher DPPH radical scavenging ability than salubrinal alone, suggesting a potential role in antioxidant processes . Furthermore, studies on lipid oxidation inhibition have shown that the concentration of the copper (II) complex of this compound required to inhibit the enzyme was lower than that of salubrinal .

Cellular Effects

This compound has been found to have cytotoxic effects on various types of cells. For instance, it has been reported to induce the death of human ovarian carcinoma A2780 cell line and murine leukemia cells . Moreover, it has been suggested that this compound can kill osteosarcoma cancer stem cells, which are responsible for osteosarcoma cancer relapse .

Molecular Mechanism

It is known that it forms complexes with metal ions such as copper (II), which can interact with biomolecules and potentially influence gene expression . These complexes have been found to have a higher DPPH radical scavenging ability than salubrinal alone, suggesting a potential role in antioxidant processes .

Temporal Effects in Laboratory Settings

In a study assessing the impact of phenanthrene and its 3-ring nitrogen-containing analogues on soil microbial respiration, it was found that inhibition of phenanthrene amended soils occurred in the first 60 days . This suggests that the effects of this compound and similar compounds can change over time in laboratory settings.

Metabolic Pathways

It is known that it forms complexes with metal ions such as copper (II), which can interact with enzymes and potentially influence metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Phenanthroline can be synthesized through the Skraup reaction, which involves the cyclization of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . The reaction proceeds through the formation of acrolein from glycerol, which then condenses with the amine to form the phenanthroline structure.

Industrial Production Methods: In industrial settings, the preparation of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of large reactors and precise temperature and pressure control to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions: 1,7-Phenanthroline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the phenanthroline structure, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenanthroline-quinones, while substitution reactions can introduce various functional groups, resulting in a wide range of phenanthroline derivatives .

Scientific Research Applications

1,7-Phenanthroline has numerous applications in scientific research, including:

Properties

IUPAC Name

1,7-phenanthroline
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InChI

InChI=1S/C12H8N2/c1-3-9-5-6-11-10(4-2-7-13-11)12(9)14-8-1/h1-8H
Source PubChem
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InChI Key

OZKOMUDCMCEDTM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)N=CC=C3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
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DSSTOX Substance ID

DTXSID50870492
Record name 1,7-Phenanthroline
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Molecular Weight

180.20 g/mol
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Physical Description

Tan crystalline powder; [MSDSonline]
Record name 1,7-Phenanthroline
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Solubility

>27 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.0000326 [mmHg]
Record name 1,7-Phenanthroline
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CAS No.

230-46-6, 12678-01-2
Record name 1,7-Phenanthroline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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